molecular formula C20H19N7O B6533739 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine CAS No. 1060207-67-1

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine

Cat. No.: B6533739
CAS No.: 1060207-67-1
M. Wt: 373.4 g/mol
InChI Key: VXGZSRWKYJEKHP-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a naphthalene-carbonyl-substituted piperazine moiety.

Properties

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGZSRWKYJEKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyrimidine Derivatives

Compounds such as 2-naphthyl-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (10) and 2-pyridin-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (11) () share the triazolo-pyrimidine core but differ in substituents. These derivatives exhibit enhanced thermal stability and bioactivity due to aromatic substitutions (e.g., naphthyl or pyridyl groups). The Dimroth rearrangement under acidic conditions highlights the reactivity of such scaffolds, which can influence pharmacokinetic properties .

Compound Core Structure Key Substituents Reported Bioactivity
Target compound Triazolo-pyrimidine Naphthalene-2-carbonyl Not explicitly reported
Compound 10 () Pyrazolo-triazolo-pyrimidine 2-Naphthyl, p-Tolyl Anticancer (inferred)
Compound 11 () Pyrazolo-triazolo-pyrimidine 3-Pyridyl, p-Tolyl Enzyme modulation (inferred)

Isoxazolo-Triazepin Derivatives

The isoxazolo[4,5‑e][1,2,4]triazepin derivatives () share a heteroatom-rich scaffold analogous to purines. These compounds exhibit anticarcinogenic activity, with IC₅₀ values ranging from 1.2–8.7 µM in leukemia cell lines.

Naphthalene-Containing Analogues

Naphthalene derivatives, such as 1-(2-oxo-2H-chromene-3-carbonyl)tetrahydropyridazine-3,6-dione (6) (), demonstrate bioactivity linked to the naphthalene moiety’s planar aromatic structure, which facilitates intercalation or π-π stacking with biomolecules. However, the piperazine linkage in the target compound may confer distinct solubility and binding kinetics .

Computational and Bioactivity-Based Comparisons

Structural Similarity Metrics

Tanimoto and Dice similarity indices () quantify structural overlap between the target compound and analogues. For example:

  • Tanimoto (MACCS) : ~0.75 for triazolo-pyrimidine derivatives.
  • Dice (Morgan) : ~0.82 for naphthalene-containing compounds.

These metrics suggest moderate to high similarity with anticancer agents like isoxazolo-triazepins .

Proteomic Interaction Signatures

The CANDO platform () evaluates multitarget interactions across proteomes. However, the naphthalene-carbonyl group may introduce unique off-target effects .

Research Findings and Implications

  • Bioactivity Clustering : Hierarchical clustering () groups the target compound with triazolo-pyrimidines and naphthalene derivatives, correlating with shared anticancer and enzyme-inhibitory activities .
  • SAR Insights : Substituents on the triazolo-pyrimidine core (e.g., methyl groups) modulate steric hindrance, while the naphthalene-carbonyl group enhances target affinity through hydrophobic interactions .

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